molecular formula C20H15N3O2 B2625171 6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448074-64-3

6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2625171
CAS No.: 1448074-64-3
M. Wt: 329.359
InChI Key: ZPXIMDQVUHMRRI-UHFFFAOYSA-N
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Description

6-(9H-Xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic chemical scaffold of significant interest in early-stage drug discovery, particularly in the field of oncology. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The molecule features a 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core, a heterocyclic system that has been extensively documented as a potent pharmacophore for inhibiting various protein kinases . The fusion of a xanthene-9-carbonyl moiety at the 6-position is a strategic modification that may enhance the compound's physicochemical properties and biological activity profile. Researchers can leverage this compound as a versatile chemical building block. Its primary research value lies in its potential application as a kinase inhibitor scaffold. Analogs based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure have demonstrated potent inhibitory activity against ATR kinase, a key regulator of the DNA damage response, with reported IC50 values in the nanomolar range . Furthermore, related pyrrolopyrimidine derivatives have shown promising activity against other kinases, such as CDK2, and have been explored as multi-targeted tyrosine kinase inhibitors, affecting targets like EGFR, Her2, and VEGFR2 . The mechanism of action for this class of compounds typically involves competitive binding at the ATP-binding pocket of the target kinase, thereby disrupting phosphorylation signaling cascades crucial for cancer cell proliferation and survival . This reagent provides researchers with a valuable lead structure for developing novel therapeutic agents, studying kinase signaling pathways, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(23-10-13-9-21-12-22-16(13)11-23)19-14-5-1-3-7-17(14)25-18-8-4-2-6-15(18)19/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXIMDQVUHMRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 9H-xanthene-9-carboxylic acid with a suitable pyrrolopyrimidine precursor under acidic or basic conditions. The reaction may require catalysts such as piperidine or other organic bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The xanthene moiety can interact with cellular components, leading to the modulation of various biological processes. For instance, it may activate or inhibit enzymes, alter gene expression, or affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from other pyrrolopyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidine (–6). The numbering and arrangement of nitrogen atoms differ, leading to distinct electronic and steric properties:

  • Pyrrolo[3,4-d]pyrimidine : Nitrogen atoms at positions 1, 3, and 3.
  • Pyrrolo[2,3-d]pyrimidine : Nitrogen atoms at positions 1, 3, and 6.

These positional differences influence reactivity and interaction with biological targets. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds 1, 8, and 11 in ) exhibit antiviral activity against Zika (ZIKV) and dengue (DENV) viruses, with EC90 values as low as 12.4 µM ().

Substituent Effects

The 9H-xanthene-9-carbonyl substituent in the target compound contrasts with other common substituents in pyrrolopyrimidines:

Compound Core Structure Substituent Key Properties Reference
6-(9H-Xanthene-9-carbonyl)-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine 9H-Xanthene-9-carbonyl at position 6 Rigid aromatic system; potential for enhanced target binding
6-(4-Fluoro-2-methylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine 4-Fluoro-2-methylbenzenesulfonyl at C6 Electron-withdrawing sulfonyl group; possible metabolic stability
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines (e.g., compound 1) Pyrrolo[2,3-d]pyrimidine Nitro/cyano groups at C4 and C7 Antiviral activity (EC90: 12.4 µM for ZIKV); electron-withdrawing groups enhance potency
9H-Purine and 1H-pyrazolo[3,4-d]pyrimidine analogs Purine or pyrazolopyrimidine Similar substituents to pyrrolopyrimidines Reduced cytotoxicity (CC50: 49.3 µM) while retaining antiviral activity

Biological Activity

6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that combines xanthene and pyrrolopyrimidine structures. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets and pathways.

Chemical Structure and Properties

The compound's IUPAC name is 5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone. Its molecular formula is C20H15N3O2C_{20}H_{15}N_3O_2, and it has a CAS number of 1448074-64-3. The unique combination of functional groups in this compound lends it distinct chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with cellular components. The xanthene moiety can modulate various biological processes by:

  • Activating or inhibiting enzymes : This may involve altering enzyme kinetics or modifying substrate availability.
  • Altering gene expression : The compound can influence transcription factors and subsequently affect the expression levels of target genes.
  • Affecting cellular signaling pathways : It may interact with receptors or other signaling molecules to modulate cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial effects : There are indications of activity against various microbial strains.

Case Studies

  • Anticancer Activity : A study evaluated the effects of the compound on human tumor cell lines. It demonstrated significant cytotoxicity against renal and breast cancer cells, suggesting potential as an anticancer agent.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Mycobacterium tuberculosis. Results showed moderate efficacy, indicating its potential as a lead compound for further development in antimicrobial therapies.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table can be insightful:

Compound NameStructure TypeBiological Activity
This compoundXanthene-PyrrolopyrimidineAnticancer, Antimicrobial
XanthonesXanthene derivativesAntioxidant, Antimicrobial
PyrrolopyrimidinesPyrrolopyrimidine derivativesAntiviral, Anticancer

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 9H-xanthene-9-carboxylic acid with a pyrrolopyrimidine precursor under acidic or basic conditions. Catalysts like piperidine may be used to enhance yield.

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